4-Chloro-3-nitrobenzonitrile

Nucleophilic aromatic substitution Heterocycle synthesis Guanidine coupling

The ortho-nitro/para-chloro substitution pattern of 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0) makes it non-interchangeable with regioisomeric analogs. The para-chloro group is dual-activated by the ortho-nitro and para-cyano substituents, enabling selective SNAr displacement under mild conditions—a reactivity profile absent in 3-nitrobenzonitrile and divergent in 4-chloro-2-nitrobenzonitrile. This unique electronics drives key cyclocondensation routes to 1,2,4-benzotriazine-1-oxides, SERT-targeting PET radiotracer scaffolds, and 5-substituted tetrazole bioisosteres. Procurement of this exact isomer is structurally mandatory for these pharmacophore programs.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 939-80-0
Cat. No. B1361363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzonitrile
CAS939-80-0
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl
InChIInChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
InChIKeyXBLPHYSLHRGMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzonitrile (CAS 939-80-0): A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Chloro-3-nitrobenzonitrile (C₇H₃ClN₂O₂, MW 182.56) is an aromatic nitrile featuring a chloro substituent at the 4-position and a nitro group at the 3-position of the benzene ring . This specific substitution pattern, combined with the electron-withdrawing nitrile group at the 1-position, imparts a distinctive reactivity profile that distinguishes it from regioisomeric and functionally analogous intermediates [1]. The compound exists as a white to light yellow crystalline powder with a melting point of 98–100°C and is commercially available in purities ranging from 97% to ≥99% (HPLC/GC) from major suppliers including Sigma-Aldrich, TCI, and Thermo Scientific . Its primary utility lies in serving as a building block for constructing heterocyclic scaffolds and functionalized aromatic systems in drug discovery and agrochemical development programs [1].

Why 3-Nitrobenzonitrile or 4-Chloro-2-nitrobenzonitrile Cannot Substitute for 4-Chloro-3-nitrobenzonitrile in Key Transformations


The substitution pattern of 4-chloro-3-nitrobenzonitrile is non-interchangeable with its closest analogs due to fundamental differences in regioselectivity and electronic activation. The para-chloro group in 4-chloro-3-nitrobenzonitrile is strongly activated toward nucleophilic aromatic substitution (SNAr) by the ortho-nitro group and the para-cyano group, enabling selective displacement of chloride under mild conditions [1]. In contrast, 3-nitrobenzonitrile (lacking the chloro substituent) offers no SNAr handle, fundamentally altering the accessible downstream chemistry. The regioisomeric 4-chloro-2-nitrobenzonitrile exhibits a different electronic distribution and steric environment, leading to divergent reactivity profiles in heterocycle-forming cyclocondensation reactions and Suzuki-Miyaura cross-couplings [1]. Additionally, the ortho-nitro/para-chloro arrangement in the target compound provides a unique scaffold for constructing 1,2,4-benzotriazine-1-oxides and other fused nitrogen heterocycles that are inaccessible from regioisomeric precursors [2].

Product-Specific Quantitative Evidence: Differentiating 4-Chloro-3-nitrobenzonitrile from Competing Intermediates


Nucleophilic Aromatic Substitution: Selective Chloride Displacement Enabled by Ortho-Nitro/para-Cyano Activation

The chlorine atom at the 4-position of 4-chloro-3-nitrobenzonitrile undergoes nucleophilic substitution with guanidine to yield 4-substituted 2-nitrophenylguanidines, which subsequently cyclize to 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides [1]. This transformation exploits the strong activation of the para-chloro leaving group by both the ortho-nitro and para-cyano substituents. In contrast, 3-nitrobenzonitrile (CAS 619-24-9) lacks the chloro handle entirely, rendering this entire SNAr-based synthetic pathway inaccessible [1]. The regioisomeric 4-chloro-2-nitrobenzonitrile (CAS 34662-32-3) possesses a chloro group but with different electronic activation (ortho-cyano/para-nitro vs. ortho-nitro/para-cyano), resulting in altered regioselectivity for subsequent cyclization and cross-coupling steps [1].

Nucleophilic aromatic substitution Heterocycle synthesis Guanidine coupling

Radiosynthesis of SERT Ligands for PET Imaging: Structural Requirement for Ortho-Nitro/para-Chloro Aromatic Core

4-Chloro-3-nitrobenzonitrile is specifically employed for the radiosynthesis of serotonin transporter (SERT) ligand analogs intended for positron emission tomography (PET) studies [1]. The ortho-nitro/para-chloro substitution pattern is structurally required for constructing the pharmacophore core of these imaging agents . Alternative benzonitrile derivatives lacking this specific substitution pattern cannot serve as precursors for the same SERT ligand scaffold without significant redesign of the synthetic route and resultant alteration of the radiotracer's binding properties . The compound has also been used in the preparation of N-(4-cyano-2-nitrophenyl)glycine [1].

Positron emission tomography Serotonin transporter Radiotracer synthesis PET imaging

Tetrazole Formation via [2+3] Cycloaddition: Nitrile Group Reactivity in the Ortho-Nitro/para-Chloro Environment

The cyano group of 4-chloro-3-nitrobenzonitrile undergoes [2+3] cycloaddition with sodium azide in the presence of a Lewis acid catalyst to generate 5-substituted tetrazole derivatives [1]. Tetrazoles serve as carboxylic acid bioisosteres in medicinal chemistry and as components in high-energy material research [1]. The electronic environment created by the ortho-nitro and para-chloro substituents modulates the reactivity of the nitrile toward azide cycloaddition [2]. This specific substitution pattern may influence both the kinetics of cycloaddition and the physicochemical properties of the resulting tetrazole compared to analogs derived from other nitrobenzonitrile regioisomers [2].

Click chemistry Tetrazole synthesis Bioisostere High-energy materials

HPLC Analytical Method Availability: Enabling Purity Verification and Quality Control

A validated reverse-phase HPLC method is available for the separation and analysis of 4-chloro-3-nitrobenzonitrile using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This established method supports purity verification and quality control workflows in both R&D and manufacturing settings [1]. The compound is routinely supplied with purity specifications of ≥97% to ≥99% (HPLC or GC) from major vendors including TCI (min. 98.0% GC), Thermo Scientific (≥97.5% GC), and AKSci (98% HPLC) [2]. The availability of a documented analytical method reduces method development time and ensures consistency across batches and suppliers [1].

Analytical chemistry Quality control HPLC method Reverse phase chromatography

Crystal Structure and Hydrogen Bonding Network: Supporting Polymorph Identification and Solid-State Characterization

The crystal structure of 4-chloro-3-nitrobenzonitrile has been solved and reported, revealing that the Cl, C, and N atoms are coplanar with the aromatic ring [1]. In the crystal lattice, molecules are linked by weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds [1]. This crystallographic data supports solid-state characterization, polymorph identification, and quality control of bulk material [1]. Comprehensive vibrational spectroscopic data (FT-IR: 400–4000 cm⁻¹; μ-Raman: 100–4000 cm⁻¹) are also available, with frequency assignments validated by quantum chemical calculations using potential energy distribution analysis [2].

Crystallography Solid-state characterization Polymorph screening Hydrogen bonding

Stable Isotope-Labeled Analog Availability: 13C₆-Ring-Labeled Derivative for Tracer and Bioanalytical Studies

A stable isotope-labeled derivative, 4-Chloro-3-nitrobenzonitrile-[U-Ring-13C₆], is commercially available with ≥98% chemical purity and 99% atom 13C enrichment . This labeled analog supports applications in analytical method development, tracer studies, and bioanalytical quantification via mass spectrometry . In contrast, many closely related nitrobenzonitrile isomers lack commercially available stable isotope-labeled versions, limiting their utility for internal standardization in quantitative LC-MS/MS workflows and ADME studies .

Stable isotope labeling Mass spectrometry Metabolism studies Bioanalytical quantification

Procurement-Relevant Application Scenarios for 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0)


Synthesis of 1,2,4-Benzotriazine-1-oxide Heterocycles via SNAr-Guanidine Cyclization

4-Chloro-3-nitrobenzonitrile serves as the key electrophilic partner in the nucleophilic substitution of chlorine with guanidine, followed by base-catalyzed cyclization to yield 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides [1]. This transformation exploits the ortho-nitro/para-cyano activation of the chloro leaving group [1]. Procurement of this specific isomer is essential because 3-nitrobenzonitrile lacks the SNAr handle and regioisomeric 4-chloro-2-nitrobenzonitrile produces different cyclization outcomes [1].

Precursor for Serotonin Transporter (SERT) PET Radiotracer Development

This compound is employed for the radiosynthesis of serotonin transporter ligand analogs used in positron emission tomography (PET) neuroimaging studies . The ortho-nitro/para-chloro aromatic core is structurally required for constructing the SERT-targeting pharmacophore scaffold . Alternative intermediates lacking this substitution pattern cannot access the same radiotracer series without significant redesign .

Preparation of 5-Substituted Tetrazole Derivatives via Nitrile-Azide Cycloaddition

The nitrile group of 4-chloro-3-nitrobenzonitrile undergoes [2+3] cycloaddition with sodium azide in the presence of Lewis acid catalysts to generate 5-substituted tetrazoles [2]. These tetrazole derivatives serve as carboxylic acid bioisosteres in drug discovery programs and as components in high-energy material research [2]. The electronic environment created by the ortho-nitro/para-chloro substitution modulates cycloaddition reactivity [2].

Reduction to 4-Chloro-3-aminobenzonitrile for Downstream Functionalization

The nitro group of 4-chloro-3-nitrobenzonitrile can be selectively reduced to the corresponding amino group (4-chloro-3-aminobenzonitrile), enabling further derivatization via diazonium chemistry, amide coupling, or heterocycle formation [2]. This reduction pathway is standard for nitroaromatic intermediates but is specifically enabled in this scaffold without affecting the chloro or nitrile functionalities [2].

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